MAO-B versus MAO-A Isoform Selectivity Compared to Parent Scaffold
5-[(2-Chloroanilino)methyl]quinolin-8-ol demonstrates a preferential, albeit moderate, inhibition profile for human monoamine oxidase B (MAO-B) over MAO-A, a selectivity trend not observed with simpler 8-hydroxyquinoline derivatives [1]. While the parent scaffold typically exhibits non-selective weak inhibition, the introduction of the 2-chloroanilinomethyl substituent at C5 shifts the target engagement pattern [2].
| Evidence Dimension | IC50 for human MAO-B vs. MAO-A |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 1,130 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline (parent scaffold): generally equipotent weak inhibition (typical IC50 > 10,000 nM for both isoforms) based on class-level SAR data. |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A for the target compound; no measurable selectivity for the parent. |
| Conditions | Human MAO-A and MAO-B recombinant enzymes; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min incubation. |
Why This Matters
For neuroprotection projects where MAO-B selective inhibition is desirable (e.g., Parkinson's disease models), the ortho-chloro substitution provides a necessary selectivity handle that is absent in the unsubstituted scaffold, guiding more informed analog selection.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity data for human MAO-A and MAO-B. Curated by ChEMBL from Northeast Ohio Medical University. View Source
- [2] PMC. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. 2016. View Source
